molecular formula C7H3Cl2NO3 B1360082 2-Chloro-4-nitrobenzoyl chloride CAS No. 7073-36-1

2-Chloro-4-nitrobenzoyl chloride

Cat. No. B1360082
CAS RN: 7073-36-1
M. Wt: 220.01 g/mol
InChI Key: KTHNITVDTYAHFF-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrobenzoyl chloride is a chemical compound with the molecular formula C7H3Cl2NO3 . It is used in organic syntheses .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-nitrobenzoyl chloride consists of a benzene ring with a nitro group (NO2) and a chloro group (Cl) attached to it . The molecular weight of this compound is 220.01 .

Scientific Research Applications

Application in LC-MS for Estrogen Detection

A study by Higashi et al. (2006) explored the use of 2-Chloro-4-nitrobenzoyl chloride in liquid chromatography–electron capture atmospheric pressure chemical ionization–mass spectrometry for detecting estrogens in biological fluids. This approach significantly increased detection responses, making it useful for analyzing serum and urine estrone and estradiol, which are critical for diagnosing fetoplacental function (Higashi et al., 2006).

In HPLC-UV Analysis of Phenol and Related Compounds in Water

Higashi (2017) utilized 2-Chloro-4-nitrobenzoyl chloride in developing an HPLC-UV method to determine phenol and its related compounds in tap water. This method involved pre-column derivatization with 2-Chloro-4-nitrobenzoyl chloride, proving efficient for environmental water monitoring (Higashi, 2017).

In the Study of Hydrogen-Bonded Framework Structures

Research by Vasconcelos et al. (2006) investigated the hydrogen-bonded framework structures in compounds synthesized using 2-Chloro-4-nitrobenzoyl chloride. The study highlighted its application in understanding complex molecular structures through X-ray diffraction techniques (Vasconcelos et al., 2006).

Antiviral Agent for HIV Treatment

Oruganti et al. (2017) discussed the use of 2-Chloro-4-nitrobenzoic acid, derived from 2-Chloro-4-nitrobenzoyl chloride, as an antiviral agent for HIV treatment and immune response boosting in immune deficiency diseases. The study also delved into its structural versatility in molecular salts and cocrystals (Oruganti et al., 2017).

In Chemical Synthesis

The compound has been used in various chemical syntheses, such as in the preparation of diphenyl-1,3,4-oxadiazole derivatives (Limbach et al., 2016) and for monitoring condensation reactions (Husain et al., 1997) (Limbach et al., 2016), (Husain et al., 1997).

Safety And Hazards

2-Chloro-4-nitrobenzoyl chloride is a hazardous substance. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Contact with molten substance may cause severe burns to skin and eyes .

properties

IUPAC Name

2-chloro-4-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHNITVDTYAHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064559
Record name Benzoyl chloride, 2-chloro-4-nitro-
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Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-nitrobenzoyl chloride

CAS RN

7073-36-1
Record name 2-Chloro-4-nitrobenzoyl chloride
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Record name Benzoyl chloride, 2-chloro-4-nitro-
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Record name Benzoyl chloride, 2-chloro-4-nitro-
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Record name Benzoyl chloride, 2-chloro-4-nitro-
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Record name 2-chloro-4-nitrobenzoyl chloride
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Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-4-nitrobenzoic acid (20 g), thionyl chloride (40 ml) and DMF (5 drops) was stirred and heated to reflux for 1 hour. The mixture was evaporated to give 2-chloro-4-nitrobenzoyl chloride which was used without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

In accordance with Method I, halogenating agent thionyl chloride (800 g, 6.72 m) was added to 2-chloro-4-nitrobenzoic acid (500 g, 2.48 m) while the reaction mixture was warmed. After addition, the mixture was refluxed for approximately three hours. The excess of the low-boiling thionyl chloride was removed by distillation and the residue reaction mixture was vacuum-distilled to yield 2-chloro-4-nitrobenzoyl chloride (510 g, 93% bp. 143° C./4 mm).
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
G Rotas, A Kimbaris, G Varvounis - Tetrahedron, 2011 - Elsevier
… Thus, 2-chloro-4-nitrobenzoic acid was converted into 2-chloro-4-nitrobenzoyl chloride with the use of thionyl chloride and without isolation reacted with amine 13 in the presence of …
Number of citations: 14 www.sciencedirect.com
JD Albright, EGD Santos, JP Dusza, PS Chan… - Bioorganic & medicinal …, 2000 - Elsevier
… Reaction of 6 with either 4-nitrobenzoyl chloride or 2-chloro-4-nitrobenzoyl chloride gave Scheme 1, Scheme 3, respectively. Introduction of the 5-oxo group was carried out with KMnO …
Number of citations: 38 www.sciencedirect.com
D Reisner, M Cordasco - The Journal of Organic Chemistry, 1958 - ACS Publications
… secured viathe reaction of 2-chloro-4-nitrobenzoyl chloride with Bdiethylaminoethylamine and with S-diethylaminoethanethiol, respectively, and subsequent reduction with iron. …
Number of citations: 2 pubs.acs.org
F Jin, N Zhang, C Tan, D Gao, C Zhang… - Archiv der …, 2012 - Wiley Online Library
… Equimolar O-hydroxyacetophenone and 2-chloro-4-nitrobenzoyl chloride, and 4 equiv. of dry K 2 CO 3 were refluxed for 15 h, acetone was removed by evaporation, and the resulting …
Number of citations: 6 onlinelibrary.wiley.com
TR Jones, MJ Smithers, MA Taylor… - Journal of medicinal …, 1986 - ACS Publications
… and distillation afforded 2methyl-4-nitrobenzoyl chloride, bp112-116 C (0.7-0.8 mm) [lit.25 bp 149-153 C (14 mm)], and 2-chloro-4-nitrobenzoyl chloride, bp 112-116 C (0.3-0.4 mm) [lit.…
Number of citations: 13 pubs.acs.org
DB Cosulich, DR Seeger, MJ Fahrenbach… - Journal of the …, 1953 - ACS Publications
A series of pteroylglutamic acid derivatives hasbeen synthesized with halogen and methyl substituents in the benzene ring moiety. The nitration of pteroylglutamic acid and 4-…
Number of citations: 18 pubs.acs.org
S Mu, D Niu, Y Liu, D Zhang, D Liu… - Journal of Heterocyclic …, 2015 - Wiley Online Library
… 2-Chloro-4-nitrobenzoyl chloride (7) … Then, the solution was concentrated in vacuo to afford 2-chloro-4-nitrobenzoyl chloride (7) as yellow oil, which was taken on to the next step without …
Number of citations: 3 onlinelibrary.wiley.com
LF Travushkina, IG Vitenberg - Pharmaceutical Chemistry Journal, 1973 - Springer
… 2-Chloro-4-nitrobenzoyl chloride (0.01 mole) was dissolved in 30 ml of absolute alcohol or benzene. To this solution, cooled in ice and constantly stirred, was added the appropriate …
Number of citations: 3 link.springer.com
K Kondo, H Ogawa, T Shinohara… - Journal of medicinal …, 2000 - ACS Publications
… After the condensation of benzazepine 11 or 12 with 2-chloro-4-nitrobenzoyl chloride (13a) or 2-methyl-4-nitrobenzoyl chloride (13b), the nitro group of 14a−c was reduced with SnCl 2 ·…
Number of citations: 98 pubs.acs.org
RD Carroll, MW Miller, BL Mylari… - Journal of Medicinal …, 1983 - ACS Publications
… To 2-chloro-4-nitrobenzoyl chloride (6a) [obtained by standard methods from 1300 g (6.4 mol) of 2… of 72.5 g (0.33 mol) of 2-chloro-4-nitrobenzoyl chloride 6a in chlorobenzene at room …
Number of citations: 24 pubs.acs.org

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